N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo [3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has been studied for its potential in cancer treatment and as an anti-5-lipoxygenase agent. A study synthesized a series of related pyrazolopyrimidines and evaluated their cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7. The study also assessed their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Synthesis Catalyzed by Brønsted-Acidic Ionic Liquids
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds including this compound. This study used Brønsted-acidic ionic liquids as catalysts for the synthesis process. This method was efficient and eco-friendly, offering a new pathway for creating similar compounds (Tavakoli-Hoseini et al., 2011).
Anti-Avian Influenza Virus Activity
Research into the anti-avian influenza virus activity of related compounds included the synthesis of novel heterocyclic compounds based on furanone and pyrazolopyrimidine derivatives. These compounds demonstrated significant antiviral activity against the H5N1 avian influenza virus, showcasing the potential of this chemical class in antiviral research (Flefel et al., 2012).
Insecticidal and Antibacterial Potential
A study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related to the compound . These compounds were evaluated for their insecticidal and antibacterial potential, indicating the broader utility of this chemical class in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Fungicide Applications
The compound's structure is similar to those studied for fungicide applications. Research into the structure-activity relationships of related carboxamide fungicides demonstrated the effectiveness of certain pyrazole and pyrimidine derivatives in controlling fungal diseases, suggesting potential agricultural applications (Masatsugu et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been used in various biological studies
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, including catalytic protodeboronation . This involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The catalytic protodeboronation process mentioned earlier is a valuable transformation in organic synthesis . This suggests that the compound could potentially affect pathways involving alkene hydromethylation.
Result of Action
The catalytic protodeboronation process can lead to valuable transformations in organic synthesis , suggesting potential applications in the synthesis of complex organic compounds.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFLIYSYKNWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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